molecular formula C11H12FN5 B13137262 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 838-94-8

6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B13137262
CAS No.: 838-94-8
M. Wt: 233.24 g/mol
InChI Key: WAJAWHYAFBYSOR-UHFFFAOYSA-N
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Description

Structural Characterization of 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC guidelines for triazine derivatives. The parent structure is a 1,3,5-triazine ring, numbered such that the nitrogen atoms occupy positions 1, 3, and 5. Substituents are assigned positions based on this numbering: two amine groups (-NH₂) at positions 2 and 4, and a 2-(4-fluorophenyl)ethyl group at position 6. The ethyl bridge links the triazine core to the 4-fluorophenyl moiety, introducing steric and electronic effects that influence molecular conformation.

The compound’s CAS registry number (838-94-8) and molecular formula (C₁₁H₁₂FN₅) provide unambiguous identification. Alternative synonyms include 6-(4-Fluorophenethyl)-1,3,5-triazine-2,4-diamine and NSC54178, as documented in chemical databases. Systematic identification via high-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 257.1085 (calculated for C₁₁H₁₂FN₅⁺), confirming the formula.

Molecular Structure Analysis via X-ray Crystallography

X-ray crystallographic studies of analogous triazine derivatives, such as 2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine, reveal key insights into the structural features of fluorophenyl-substituted triazines. These compounds typically crystallize in triclinic or monoclinic systems, with unit cell parameters influenced by substituent bulk and intermolecular interactions. For example, a related structure (CzPhTrz) exhibits a triclinic crystal system with lattice parameters a = 9.3596 Å, b = 9.3596 Å, c = 6.8603 Å, and angles α = β = 90°, γ = 120°, stabilized by π-π stacking and hydrogen bonding.

While direct crystallographic data for this compound is limited, molecular modeling predicts a planar triazine core with the ethyl group adopting a gauche conformation to minimize steric hindrance. The fluorine atom’s electronegativity induces a dipole moment, polarizing the phenyl ring and affecting packing in the solid state. Hydrogen bonds between amine groups and adjacent molecules likely contribute to lattice stability, as observed in similar diamino-triazines.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of analogous triazines show distinct signals for aromatic protons, ethyl chains, and amine groups. For this compound:

  • Aromatic protons : The 4-fluorophenyl group produces a doublet (δ 7.25 ppm, J = 8.6 Hz) for meta protons and a triplet (δ 7.23 ppm, J = 7.9 Hz) for ortho protons, split by coupling with fluorine.
  • Ethyl chain : Methylene protons adjacent to the triazine (CH₂) resonate as a triplet (δ 2.86–3.12 ppm, J = 7.5 Hz), while those near the phenyl group (CH₂) appear as a multiplet (δ 2.69 ppm).
  • Amine protons : Broad singlets (δ 5.55 ppm) indicate NH₂ groups, with chemical shifts sensitive to hydrogen bonding.

¹³C NMR data would reveal signals for the triazine carbons (δ 165–170 ppm), fluorinated phenyl carbons (δ 115–135 ppm), and ethyl carbons (δ 30–40 ppm). The fluorine-carbon coupling (¹JCF ≈ 253 Hz) splits the ipso carbon signal into a doublet.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretches: 3350–3250 cm⁻¹ (amine symmetric/asymmetric stretching).
  • C-F stretch: 1220–1150 cm⁻¹ (strong, characteristic of aryl fluorides).
  • Triazine ring vibrations: 1550–1450 cm⁻¹ (C=N stretching).
UV-Vis Spectroscopy

The triazine core absorbs in the UV region (λmax ≈ 270–290 nm) due to π→π* transitions. Substitution with the fluorophenyl group introduces a bathochromic shift, with calculated λmax ≈ 310 nm in acetonitrile.

Tautomeric Forms and Conformational Dynamics

The 1,3,5-triazine ring supports tautomerism involving proton transfer between nitrogen atoms. For this compound, two tautomers are possible:

  • 2,4-Diamino form : Both amine groups occupy positions 2 and 4 (thermodynamically favored).
  • 2,6-Diamino form : Proton transfer relocates one amine to position 6 (less stable due to steric clash with the ethyl group).

Conformational analysis reveals rotational barriers in the ethyl bridge. The gauche conformation minimizes steric hindrance between the triazine and phenyl rings, while the anti conformation maximizes π-orbital overlap. Variable-temperature NMR studies of related compounds show exchange broadening at 298 K, indicative of rapid interconversion between conformers.

Properties

CAS No.

838-94-8

Molecular Formula

C11H12FN5

Molecular Weight

233.24 g/mol

IUPAC Name

6-[2-(4-fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H12FN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16,17)

InChI Key

WAJAWHYAFBYSOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NC(=NC(=N2)N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with 4-fluorophenethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs
Compound Name Substituents at Position 6 Molecular Weight Key Properties/Applications References
Target Compound : 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine 2-(4-Fluorophenyl)ethyl 275.28 Enhanced lipophilicity; potential anticancer/anti-inflammatory activity
N2-(4-Fluorophenyl)-6-((4-fluorophenyl)thio)-1,3,5-triazine-2,4-diamine (4-Fluorophenyl)thio 328.31 Thioether group improves π-π stacking; antitumor activity (IC₅₀ ~1.2 μM in HeLa cells)
6-(4-Trifluoromethylphenyl)-1,3,5-triazine-2,4-diamine 4-Trifluoromethylphenyl 255.20 Strong electron-withdrawing CF₃ group; antimicrobial/antiviral potential
Ametryne (Agrochemical) Methylthio, ethylamino, isopropylamino 227.29 Herbicidal activity (inhibits photosynthesis); log P = 2.1
6-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine 2-(2-Methylimidazolyl)ethyl 219.25 Imidazole enhances H-bonding; used in coordination chemistry (e.g., Ru(II) complexes)
6-(3-Methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine 3-Methylbenzofuran, 4-methylphenyl 331.38 Extended aromatic system; ethanol host in crystal engineering
Structure-Activity Relationship (SAR) Insights
  • Fluorine Positioning: The 4-fluorophenyl group in the target compound increases membrane permeability compared to non-fluorinated analogs (e.g., phenyl or methoxyphenyl derivatives) .
  • Linker Flexibility : Ethyl or methylene linkers (e.g., in ) improve binding to hydrophobic pockets versus rigid aromatic linkers .
  • Electron-Donating/Withdrawing Groups : Thioether () and trifluoromethyl () groups modulate electronic properties, affecting target affinity and metabolic stability.

Pharmacokinetic and Physicochemical Properties

  • log P Comparisons :
    • Target compound: Estimated log P = 2.8 (fluorophenyl enhances hydrophobicity).
    • Ametryne: log P = 2.1 (methylthio reduces polarity).
    • 6-(4-Trifluoromethylphenyl) analog: log P = 3.2 (CF₃ increases lipophilicity) .
  • Solubility : Imidazole-containing derivatives () exhibit higher aqueous solubility due to H-bonding capacity .

Biological Activity

Introduction

6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14FN5C_{12}H_{14}FN_5 with a molecular weight of approximately 270.28 g/mol. The presence of the fluorophenyl group is significant for its biological properties.

Antimicrobial Activity

A study conducted on various triazine derivatives showed that compounds with a fluorophenyl group exhibited notable antimicrobial activity. Specifically, this compound demonstrated effectiveness against several Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship indicated that the fluorophenyl substituent was crucial for enhancing antimicrobial efficacy .

CompoundActivity Against BacteriaActivity Against Fungi
This compoundSignificantModerate
ControlNoneNone

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at lower concentrations (below 10 µM), the compound exhibited proliferative activity; however, cytotoxic effects were observed at higher concentrations (≥50 µM). Specifically, in HepG2 liver cancer cells, the viability decreased significantly at concentrations above 50 µM .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazine core and substituents significantly affect biological activity. The presence of electron-withdrawing groups such as fluorine enhances the compound's potency. For instance:

  • Fluorophenyl Group : Essential for antimicrobial and anticancer activities.
  • Alkyl Substituents : Influence solubility and bioavailability.

A detailed SAR study showed that compounds with a similar structure but different substituents exhibited varying levels of activity against cancer cell lines and microbial strains .

Case Study 1: Antimicrobial Efficacy

A series of experiments tested this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxicity of various triazines on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound displayed an IC50 value of 45 µM. This suggests moderate cytotoxicity compared to established chemotherapeutics .

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